
2-(tert-Butyldisulfanyl)-4-methyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyldisulfanyl)-4-methyl-1,3-thiazole is a valuable compound in the field of organic chemistry. It belongs to the class of disulfides, which are known for their diverse applications in various scientific domains. This compound features a thiazole ring, a sulfur-containing heterocycle, which is often found in biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyldisulfanyl)-4-methyl-1,3-thiazole typically involves the reaction of 2-mercaptoheterocycles with tert-butanesulfinamide under ligand-free CuI-catalyzed conditions . This method is efficient, cost-effective, and practical. The reaction proceeds through the formation of a cuprous salt of the 2-mercaptoheterocycle, which then reacts with tert-butanesulfinamide to form the desired disulfide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butyldisulfanyl)-4-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The thiazole ring can undergo substitution reactions, particularly at the 4-methyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Electrophilic reagents and catalysts like palladium or copper are typically employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyldisulfanyl)-4-methyl-1,3-thiazole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of disulfide bond formation and cleavage in proteins.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-(tert-Butyldisulfanyl)-4-methyl-1,3-thiazole involves the formation and cleavage of disulfide bonds. This compound can act as an oxidizing agent, facilitating the formation of disulfide bonds in proteins and other molecules. The molecular targets include thiol-containing proteins and enzymes, where it can modulate their activity by altering the redox state of cysteine residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(tert-Butyldisulfanyl)benzothiazole
- 2-(tert-Butyldisulfanyl)thiobenzothiazole
Uniqueness
2-(tert-Butyldisulfanyl)-4-methyl-1,3-thiazole is unique due to its specific thiazole ring structure and the presence of a tert-butyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
89861-54-1 |
|---|---|
Molekularformel |
C8H13NS3 |
Molekulargewicht |
219.4 g/mol |
IUPAC-Name |
2-(tert-butyldisulfanyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H13NS3/c1-6-5-10-7(9-6)11-12-8(2,3)4/h5H,1-4H3 |
InChI-Schlüssel |
VDNCCZSIYDBYHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)SSC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


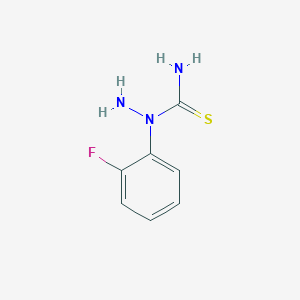
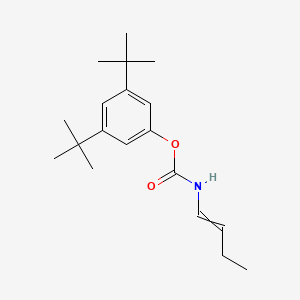

![N-[3,4-Di(propan-2-yl)phenyl]acetamide](/img/structure/B14392355.png)
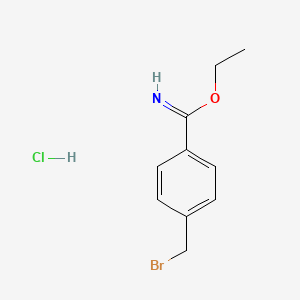
![Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl-](/img/structure/B14392365.png)
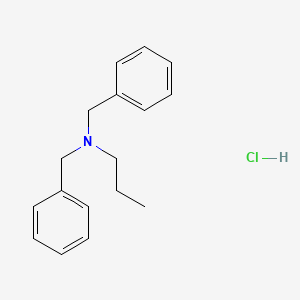
![4,5-Diphenyl-3-[(propan-2-ylidene)amino]-1,3-oxazol-2(3H)-one](/img/structure/B14392373.png)
![2-[2-(Phenylsulfanyl)furan-3-yl]ethan-1-ol](/img/structure/B14392374.png)

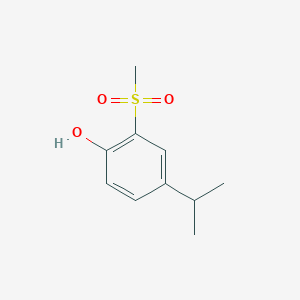
![2,3-Bis[(pentachlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14392389.png)
![2-[2-(1H-Imidazol-5-yl)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14392399.png)
![1,3,3,5,6-Pentamethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14392403.png)
